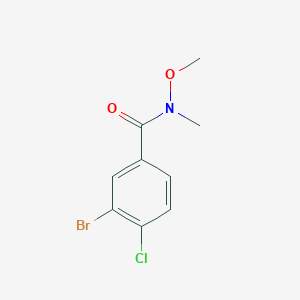

3-bromo-4-chloro-N-methoxy-N-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVFKTNTUFYIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Bromo-4-chlorobenzoyl Chloride

3-Bromo-4-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (80–90°C) for 4–6 hours. Excess SOCl₂ is removed via distillation, yielding the acyl chloride as a pale-yellow liquid.

Reaction Conditions

Amidation with N-Methoxy-N-methylamine

The acyl chloride is reacted with N-methoxy-N-methylamine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge HCl. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Conditions

- Reagent: N-Methoxy-N-methylamine (1.2 equiv)

- Base: Et₃N (2.0 equiv)

- Solvent: DCM

- Temperature: 0–5°C → room temperature

- Yield: 85–88%

Mechanistic Insight

The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acyl chloride. The methoxy group in N-methoxy-N-methylamine stabilizes the intermediate tetrahedral adduct, facilitating amide bond formation.

Weinreb Amide Approach

The Weinreb amide method leverages N-methoxy-N-methylamide intermediates to achieve selective ketone synthesis, which can be adapted for benzamide derivatives.

Preparation of 3-Bromo-4-chloro-N-methoxy-N-methylbenzamide

A modified protocol from Li and Szostak involves the arylation of Weinreb amides with functionalized Grignard reagents. The synthesis begins with 3-bromo-4-chlorobenzoic acid, which is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride.

Step 1: Formation of Weinreb Amide

3-Bromo-4-chlorobenzoic acid is treated with oxalyl chloride (COCl)₂ to generate the acyl chloride, followed by reaction with N,O-dimethylhydroxylamine in tetrahydrofuran (THF).

Reaction Conditions

- Reagents: (COCl)₂ (1.5 equiv), N,O-dimethylhydroxylamine (1.2 equiv)

- Solvent: THF

- Temperature: 0°C → room temperature

- Yield: 89–91%

Step 2: Grignard Reagent Coupling

The Weinreb amide reacts with a methyl Grignard reagent (CH₃MgBr) to yield the target benzamide. This step proceeds via a six-membered transition state, ensuring high regioselectivity.

Reaction Conditions

Multi-Step Synthesis from 3-Bromo-4-chloro-benzaldehyde

This route begins with 3-bromo-4-chloro-benzaldehyde (CAS 86265-88-5), which is oxidized to the corresponding carboxylic acid before amidation.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic aqueous conditions.

Reaction Conditions

Amidation via Mixed Carbonate Intermediate

The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) before reacting with N-methoxy-N-methylamine.

Reaction Conditions

- Reagents: ClCO₂Et (1.5 equiv), N-Methoxy-N-methylamine (1.5 equiv)

- Base: Et₃N (2.0 equiv)

- Solvent: Acetone

- Temperature: 0°C → room temperature

- Yield: 75–78%

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amidation | Acyl chloride formation → Amidation | 85–88 | High | Moderate |

| Weinreb Amide | Weinreb amide → Grignard coupling | 78–82 | Moderate | Low |

| Benzaldehyde Oxidation | Oxidation → Amidation | 75–78 | Low | High |

Advantages and Limitations

- Direct Amidation : High yields and scalability but requires hazardous SOCl₂.

- Weinreb Amide : Excellent regioselectivity but involves costly Grignard reagents.

- Benzaldehyde Route : Cost-effective but lower overall yield due to multiple steps.

Industrial Production Considerations

Large-scale synthesis prioritizes the direct amidation route due to its simplicity. Continuous flow reactors are employed for acyl chloride formation to enhance safety and efficiency. Recent patents highlight the use of automated systems for reagent delivery and real-time monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4-chloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-4-chloro-N-methoxy-N-methylbenzamide is explored for its potential therapeutic properties, particularly in the development of new drugs. The compound's unique structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary investigations have suggested potential antimicrobial and anticancer activities, warranting further exploration into its mechanism of action and efficacy against various diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its halogenated structure allows for various substitution reactions, which can be utilized to synthesize more complex organic molecules. The ability to undergo nucleophilic substitutions makes it an essential intermediate in creating derivatives with enhanced biological or chemical properties.

Biological Studies

Research has indicated that 3-Bromo-4-chloro-N-methoxy-N-methylbenzamide exhibits promising interactions with specific biomolecules. Studies are ongoing to assess its effectiveness against pathogens and cancer cell lines, aiming to elucidate its biological activity and therapeutic potential. The presence of functional groups like methoxy and methyl enhances its reactivity with biological targets .

Wirkmechanismus

The mechanism of action of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 3-bromo-4-chloro-N-methoxy-N-methylbenzamide and related compounds:

Biologische Aktivität

3-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 203179-00-4) is an organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9BrClNO2

- Molecular Weight : 278.53 g/mol

- IUPAC Name : 3-bromo-4-chloro-N-methoxy-N-methylbenzamide

The biological activity of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thereby modulating various biochemical pathways. This interaction is crucial for its potential use in therapeutic applications .

Antiparasitic Activity

Research indicates that compounds structurally similar to 3-bromo-4-chloro-N-methoxy-N-methylbenzamide exhibit significant antiparasitic effects. For instance, studies have shown that modifications in the benzamide structure can enhance potency against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structural features contribute to its efficacy in inhibiting the growth of this parasite .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit protein farnesyltransferase (PFT), an enzyme involved in post-translational modifications critical for the function of several oncogenic proteins. The IC50 values for PFT inhibition have been documented, demonstrating that certain analogs of benzamide derivatives possess potent inhibitory activity, which could be leveraged for cancer treatment .

Table 1: Biological Activity Comparison with Related Compounds

| Compound | Mammalian PFT IC50 (nM) | T. cruzi Amastigote EC50 (nM) | Ratio IC50/EC50 |

|---|---|---|---|

| Tipifarnib | 0.7 | 6 | 0.1 |

| 3-Bromo-4-Chloro-N-Methoxy-N-Methylbenzamide | TBD | TBD | TBD |

| Compound A (analog) | 13 | 23 | 0.57 |

| Compound B (analog) | 294 | 21 | 14 |

Note: TBD indicates data not yet determined or available.

Case Study: Efficacy Against T. cruzi

In a significant study, various analogs of benzamide derivatives were tested for their ability to kill T. cruzi amastigotes in mammalian host cells. The results indicated that specific substitutions on the benzamide structure could dramatically enhance potency while reducing unwanted side effects associated with PFT inhibition .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 312.08 g/mol (calculated via PubChem) | |

| Melting Point | Not reported; DSC recommended | |

| LogP (Lipophilicity) | Predicted ~3.2 (ACD/Labs Percepta) |

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Dehalogenated derivatives | HERON reaction under heating | Lower reaction temperature |

| Hydrolysis products | Moisture exposure | Anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.